molecular formula C7H9N3 B1396698 1-(Pyrimidin-2-YL)cyclopropan-1-amine CAS No. 1159878-06-4

1-(Pyrimidin-2-YL)cyclopropan-1-amine

Katalognummer B1396698
CAS-Nummer: 1159878-06-4
Molekulargewicht: 135.17 g/mol
InChI-Schlüssel: OBSRDFSSNGPUIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-(Pyrimidin-2-YL)cyclopropan-1-amine” is a chemical compound with the molecular formula C7H9N3 . It is also known by other names such as “1-(PYRIMIDIN-2-YL)CYCLOPROPAN-1-AMINE” and "1-(PYRIMIDIN-2-YL)CYCLOPROPANAMINE" .


Synthesis Analysis

While specific synthesis methods for “1-(Pyrimidin-2-YL)cyclopropan-1-amine” were not found, there are general methods for the synthesis of pyrimidine derivatives. For instance, one method involves the use of α-aminoamidines as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .


Molecular Structure Analysis

The molecular structure of “1-(Pyrimidin-2-YL)cyclopropan-1-amine” consists of a cyclopropane ring attached to a pyrimidine ring via an amine group . The InChI code for this compound is “InChI=1S/C7H9N3/c8-7(2-3-7)6-9-4-1-5-10-6/h1,4-5H,2-3,8H2” and the canonical SMILES representation is "C1CC1(C2=NC=CC=N2)N" .


Physical And Chemical Properties Analysis

“1-(Pyrimidin-2-YL)cyclopropan-1-amine” has a molecular weight of 135.17 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 51.8 Ų and contains 10 heavy atoms .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

1-(Pyrimidin-2-YL)cyclopropan-1-amine and its derivatives exhibit significant antimicrobial properties. The structure-activity relationship studies show that specific moieties, such as the 3,5-dimethyl-1H-pyrazol-1-yl group, play a crucial role in enhancing this activity. For instance, cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines synthesized from similar structures have demonstrated pronounced antimicrobial properties (Sirakanyan et al., 2021).

Chemical Synthesis and Structural Studies

This compound is involved in various chemical synthesis processes. For example, the synthesis of 2-(2-arylpyrrolidin-1-yl)pyrimidines through an acid-catalyzed reaction illustrates the compound's role in creating novel chemical structures (Gazizov et al., 2015). Additionally, the creation of 1-substituted cyclopropylamines via formal tertiary Csp3-H amination of cyclopropanes has been described, showcasing a transition-metal-free and high-atom-economy approach in chemical synthesis (Liu et al., 2021).

Synthesis of Novel Compounds and Drug Discovery

The compound is instrumental in the development of new drugs and molecules. A process involving the cyclisation of (S)-N-Boc-alanine-derived ynone with N,N-1,3-dinucleophiles led to the creation of various novel ethan-1-amines, which can be further explored for pharmacological applications (Svete et al., 2015).

Biochemical Transformations and Drug Metabolism

Understanding the biotransformation of related compounds is crucial for drug development. For instance, the study of β-secretase inhibitors, including transformations like ring opening and contraction of a pyrimidine ring, provides insights into the metabolic fate of drugs containing similar structures (Lindgren et al., 2013).

Design and Synthesis for Therapeutic Applications

The design and synthesis of N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives for their potential use as inhibitors of Bcr-Abl showcases the compound's role in targeted therapy development (Arioli et al., 2011).

Catalytic and Synthetic Applications

The compound is also significant in catalytic processes and synthetic chemistry. For instance, the aminolysis of related compounds and their reaction with amines under specific conditions illustrates its role in facilitating complex chemical reactions (Novakov et al., 2017).

Zukünftige Richtungen

While specific future directions for “1-(Pyrimidin-2-YL)cyclopropan-1-amine” were not found in the search results, there is ongoing research into the synthesis and therapeutic potential of pyrimidine derivatives . These compounds are of interest due to their wide range of pharmacological effects .

Eigenschaften

IUPAC Name

1-pyrimidin-2-ylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7(2-3-7)6-9-4-1-5-10-6/h1,4-5H,2-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSRDFSSNGPUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrimidin-2-YL)cyclopropan-1-amine

Synthesis routes and methods

Procedure details

2-Cyano pyrimidine (5 g, 47.6 mmol, 1 eq) was taken in a Dry THF under Argon atmosphere, then titanium isopropoxide (17 ml, 57.1 mmol, 1.2 eq) was added slowly at ambient temperature and the reaction mixture was stirred for 15 mins. Ethyl magnesium bromide (1M solution) in THF (107 ml, 809 mmol, 2.5 eq) was added via syringe slowly at ambient temperature, (During the addition of EtMgBr reaction mass becomes black). Then the reaction mass was stirred for an hour. BF3.EtO (16.7 ml, 119.0 mmol, 2.5 eq) was added slowly through syringe at 0° C. The mixture was allowed to attain ambient temperature and stirred for another one hour. 50 ml of Water was added to the reaction mixture and filtered through the CELITE® and washed the bed with water and Ethyl acetate. The reaction mass was basified with 10% NaOH solution (pH=9) then extracted with DCM and washed with brine solution. The required product was purified by silica gel (230-400) column chromatography using DCM/methanol as the eluent. Yield: 2.1 g (30%). 1H NMR (400 MHz, DMSO-d6): δ 1.49-1.52 (m, 2H), 1.59-1.62 (m, 2H), 7.47-7.49 (t, 1H, J=4.80), 8.83-8.84 (d, 2H, J=4.80).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
107 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
17 mL
Type
catalyst
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrimidin-2-YL)cyclopropan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(Pyrimidin-2-YL)cyclopropan-1-amine
Reactant of Route 3
1-(Pyrimidin-2-YL)cyclopropan-1-amine
Reactant of Route 4
1-(Pyrimidin-2-YL)cyclopropan-1-amine
Reactant of Route 5
1-(Pyrimidin-2-YL)cyclopropan-1-amine
Reactant of Route 6
1-(Pyrimidin-2-YL)cyclopropan-1-amine

Citations

For This Compound
4
Citations
G Schäfer, M Ahmetovic, T Fleischer… - … Process Research & …, 2020 - ACS Publications
A robust and scalable route toward key heterocyclic building block 1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride from cyclopropanated starting material 1-amino-1-…
Number of citations: 1 pubs.acs.org
X Zhuo, YZ Wang, KS Yeung, J Zhu, XS Huang… - Xenobiotica, 2018 - Taylor & Francis
Due to its unique C–C and C–H bonding properties, conformational preferences and relative hydrophilicity, the cyclopropyl ring has been used as a synthetic building block in drug …
Number of citations: 13 www.tandfonline.com
S Richard-Bildstein, H Aissaoui, J Pothier… - Journal of Medicinal …, 2020 - ACS Publications
The chemokine receptor CXCR7, also known as ACKR3, is a seven-transmembrane G-protein-coupled receptor (GPCR) involved in various pathologies such as neurological diseases, …
Number of citations: 27 pubs.acs.org
KS Yeung, BR Beno, K Parcella… - Journal of Medicinal …, 2017 - ACS Publications
The hepatitis C virus (HCV) NS5B replicase is a prime target for the development of direct-acting antiviral drugs for the treatment of chronic HCV infection. Inspired by the overlay of …
Number of citations: 28 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.